molecular formula C16H23N5O2 B2460400 8-(Azepan-1-yl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione CAS No. 377062-16-3

8-(Azepan-1-yl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

Cat. No.: B2460400
CAS No.: 377062-16-3
M. Wt: 317.393
InChI Key: YEQLEUCUAVYKSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Azepan-1-yl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an azepane ring, which is a seven-membered heterocyclic ring containing one nitrogen atom. The compound also features a purine core, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Azepan-1-yl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with an azepane-containing reagent. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the purine derivative, followed by the addition of the azepane reagent under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts, such as palladium or platinum-based catalysts, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8-(Azepan-1-yl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the purine core, where nucleophiles such as halides or amines replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various alkylated or aminated purine derivatives.

Scientific Research Applications

8-(Azepan-1-yl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 8-(Azepan-1-yl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

8-(Azepan-1-yl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione can be compared with other similar compounds, such as:

    8-(Azepan-1-yl)-3-methyl-7-octylpurine-2,6-dione: This compound has a longer alkyl chain, which may influence its solubility and biological activity.

    8-(Azepan-1-yl)-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione: The presence of a methoxyethyl group can affect the compound’s reactivity and interactions with biological targets.

    8-(Azepan-1-yl)-1,3-dimethyl-7-(3-phenoxypropyl)-purine-2,6-dione: The phenoxypropyl group introduces additional aromaticity, potentially enhancing the compound’s binding affinity to certain receptors.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogues.

Properties

IUPAC Name

8-(azepan-1-yl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-4-9-21-12-13(18(2)16(23)19(3)14(12)22)17-15(21)20-10-7-5-6-8-11-20/h4H,1,5-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQLEUCUAVYKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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